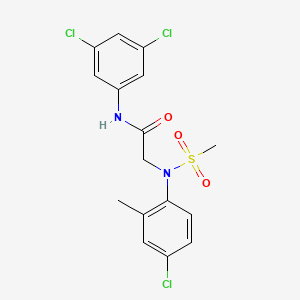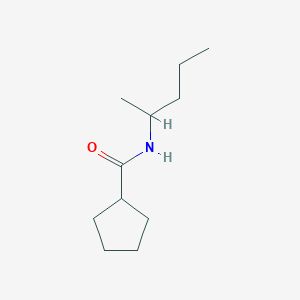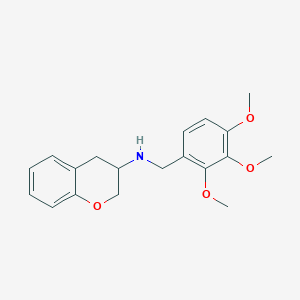![molecular formula C15H14N4O2 B6094963 5-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B6094963.png)
5-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
5-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Research has shown that it exhibits potent cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer.
In addition, this compound has also been studied for its potential as an antimicrobial agent. Research has shown that it exhibits significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 5-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone is not fully understood. However, research has suggested that it may exert its anticancer activity by inducing apoptosis in cancer cells. It may also inhibit the proliferation of cancer cells by disrupting the cell cycle.
In terms of its antimicrobial activity, research has suggested that it may inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
Research has shown that this compound exhibits several biochemical and physiological effects. In vitro studies have shown that it can induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to decrease the expression of several proteins involved in cancer cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone in lab experiments is its potent cytotoxic and antimicrobial activity. This makes it a promising candidate for further investigation as an anticancer and antimicrobial agent.
However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine its safety profile and potential side effects.
Future Directions
There are several future directions for research on 5-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone. One direction is to investigate its potential as a therapeutic agent for cancer and bacterial infections. Further studies are needed to determine its efficacy and safety in vivo.
Another direction is to investigate its mechanism of action in more detail. This could provide insights into its potential as a drug target and aid in the development of more potent and selective compounds.
In addition, research could also explore the potential of this compound in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent cytotoxic and antimicrobial activity make it a promising candidate for further investigation as an anticancer and antimicrobial agent. Further research is needed to determine its efficacy and safety in vivo and to investigate its mechanism of action in more detail.
Synthesis Methods
The synthesis of 5-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone involves the reaction of indole-4-carboxylic acid hydrazide with 2-(chloromethyl)oxazole in the presence of a base. The resulting compound is then subjected to cyclization with acetic anhydride to form the final product. This synthesis method has been optimized to yield the compound in high purity and yield.
Properties
IUPAC Name |
5-[[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-13-5-4-9(17-13)8-14-18-15(19-21-14)11-2-1-3-12-10(11)6-7-16-12/h1-3,6-7,9,16H,4-5,8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVOIKGNFILBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CC2=NC(=NO2)C3=C4C=CNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,8-octanediamine](/img/structure/B6094886.png)

![N-(2,6-dimethylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B6094890.png)
![N-(3-chlorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]guanidine](/img/structure/B6094895.png)
![N-cyclopentyl-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6094904.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6094915.png)
![2-[2-(2-chlorophenyl)-2-oxoethyl]-3-(2-furyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acrylamide](/img/structure/B6094917.png)
![2-[(3,4-dimethylphenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6094919.png)
![4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol](/img/structure/B6094920.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(4-ethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6094933.png)
![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6094940.png)
![2,3-dimethoxy-N-{[1-(4-oxopentanoyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6094945.png)


